molecular formula C21H30N4O2S B12416306 Kdm2B-IN-1

Kdm2B-IN-1

Cat. No.: B12416306
M. Wt: 402.6 g/mol
InChI Key: JPPPBGVARYKPJW-UHFFFAOYSA-N
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Description

Kdm2B-IN-1 is a compound that acts as an inhibitor of the histone demethylase enzyme KDM2B. This enzyme is part of the KDM2 family, which plays a crucial role in regulating gene expression through the demethylation of histone proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kdm2B-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of production .

Chemical Reactions Analysis

Types of Reactions: Kdm2B-IN-1 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications that enhance its inhibitory activity or alter its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to Kdm2B-IN-1 include other inhibitors of histone demethylases, such as KDM2A inhibitors and other KDM2B inhibitors. These compounds share structural similarities and target the same family of enzymes .

Uniqueness: this compound is unique in its specific inhibition of the KDM2B enzyme, which distinguishes it from other histone demethylase inhibitors. Its selectivity and potency make it a valuable tool for studying the role of KDM2B in gene regulation and disease .

Conclusion

This compound is a significant compound in the field of epigenetics and cancer research. Its ability to inhibit the KDM2B enzyme provides valuable insights into gene regulation mechanisms and offers potential therapeutic applications. The synthesis, chemical reactions, and scientific research applications of this compound highlight its importance and potential impact on various fields of study.

Properties

Molecular Formula

C21H30N4O2S

Molecular Weight

402.6 g/mol

IUPAC Name

1-cyclobutyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4,5-dihydroimidazol-2-yl]piperazine

InChI

InChI=1S/C21H30N4O2S/c26-28(27,20-9-8-17-4-1-2-5-18(17)16-20)25-11-10-22-21(25)24-14-12-23(13-15-24)19-6-3-7-19/h8-9,16,19H,1-7,10-15H2

InChI Key

JPPPBGVARYKPJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN=C3N4CCN(CC4)C5CCC5

Origin of Product

United States

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